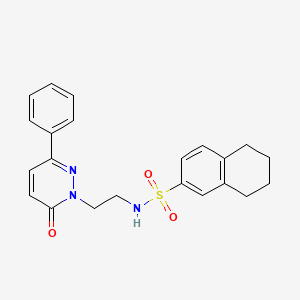

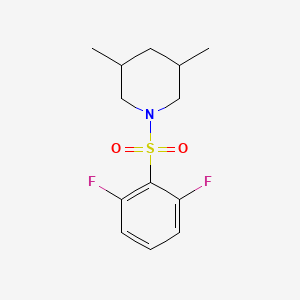

1-(2,6-Difluorophenyl)sulfonyl-3,5-dimethylpiperidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2,6-Difluorophenyl)sulfonyl-3,5-dimethylpiperidine is a chemical compound with the molecular formula C13H17F2NO2S . It has an average mass of 289.341 Da and a monoisotopic mass of 289.094818 Da . This product is not intended for human or veterinary use and is for research use only.

Synthesis Analysis

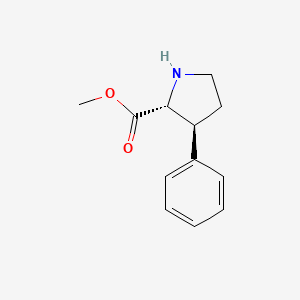

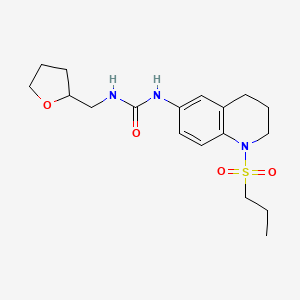

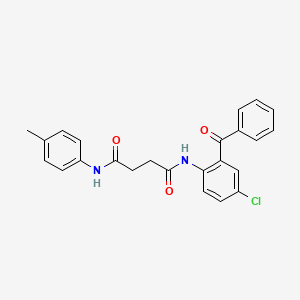

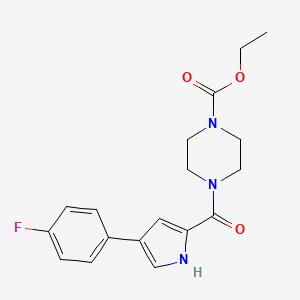

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis

The molecular structure of 1-(2,6-Difluorophenyl)sulfonyl-3,5-dimethylpiperidine consists of 13 carbon atoms, 17 hydrogen atoms, 2 fluorine atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom .科学的研究の応用

Environmental Degradation and Fate

A key area of research involves the environmental degradation and fate of fluorinated chemicals, especially those related to PFAS, which are known for their persistence and potential toxicological effects. Studies have focused on microbial degradation as a possible pathway for mitigating the environmental impact of such compounds. Liu and Avendaño (2013) reviewed microbial degradation of polyfluoroalkyl chemicals, highlighting the potential for biodegradation pathways to break down non-fluorinated functionalities, leading to the formation of perfluoroalkyl carboxylic and sulfonic acids, which are of concern due to their persistence and toxicity (Liu & Avendaño, 2013).

Toxicological Impacts

Another significant area of application is the study of the toxicological impacts of fluorinated compounds. Research has extensively examined the developmental toxicity of perfluoroalkyl acids and their derivatives. For example, Lau et al. (2004) provided an overview of the toxicological profiles of PFOS and PFOA, two well-studied perfluoroalkyl acids, suggesting avenues for further research to better understand the hazards these compounds may pose to human health and the environment (Lau et al., 2004).

Bioaccumulation and Environmental Persistence

The bioaccumulation and environmental persistence of PFAS have raised concerns due to their detection in wildlife and potential human health risks. Conder et al. (2008) critically reviewed the bioaccumulation potential of PFCAs and PFASs, highlighting the complexity in understanding the environmental behavior and regulatory classification of these substances (Conder et al., 2008).

Novel Fluorinated Compounds

With the phased-out production of certain legacy PFAS, research has also turned to novel fluorinated alternatives, assessing their environmental occurrence, fate, and potential toxic effects. Munoz et al. (2019) reviewed the analysis of emerging fluoroalkylether substances, including F-53B, Gen-X, and ADONA, in environmental and biomonitoring samples, emphasizing the need for comprehensive understanding of their impact (Munoz et al., 2019).

Health Risks of Fluorinated Alternatives

Lastly, the health risks of novel fluorinated alternatives to PFAS have been a focal point of research. Wang et al. (2019) investigated the sources, multimedia distribution, and health risks of alternative PFAS compounds, revealing that some alternatives exhibit comparable or even more severe potential toxicity than legacy PFASs, highlighting the importance of further toxicological studies (Wang et al., 2019).

特性

IUPAC Name |

1-(2,6-difluorophenyl)sulfonyl-3,5-dimethylpiperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17F2NO2S/c1-9-6-10(2)8-16(7-9)19(17,18)13-11(14)4-3-5-12(13)15/h3-5,9-10H,6-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLSPWMYREXUEIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)S(=O)(=O)C2=C(C=CC=C2F)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17F2NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((2,6-Difluorophenyl)sulfonyl)-3,5-dimethylpiperidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({4-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrimidin-2-yl}thio)-N-(2-fluoro-4-methylphenyl)acetamide](/img/structure/B2387511.png)

![2-[Benzyl(methyl)amino]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B2387517.png)

![3-Methyl-6-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrimidin-4-one](/img/structure/B2387519.png)

![6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2387520.png)

![Methyl 4-[(3-cyano-4,5-dimethylthiophen-2-yl)carbamoyl]benzoate](/img/structure/B2387522.png)

![3-(1H-indol-3-yl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)propan-1-one](/img/structure/B2387524.png)

![4-methyl-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2387529.png)